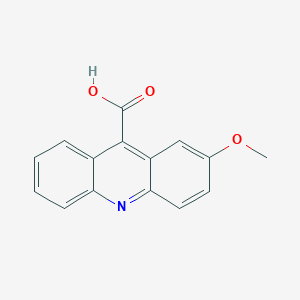

2-Methoxyacridine-9-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-Methoxyacridine-9-carboxylic Acid

The direct synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the carboxylic acid moiety on a pre-existing acridine (B1665455) ring or the construction of the heterocyclic system itself.

A primary route to acridine-9-carboxylic acids involves the oxidation of a suitable precursor, such as a 9-alkylacridine. google.com The most common precursor for this method is 9-methylacridine (B196024). For the target molecule, this would involve the oxidation of 2-methoxy-9-methylacridine. This transformation is typically achieved using a potent oxidizing agent in the presence of a catalyst. Research has demonstrated the efficacy of systems like tert-butyl hydroperoxide as the oxidant and vanadyl acetylacetonate (B107027) as the catalyst. google.com The reaction is generally performed in a solvent such as chloroform (B151607) at elevated temperatures, often between 80-120 °C, for a duration of 1 to 3 hours. google.com Microwave heating has also been employed to facilitate the reaction. google.com

Another oxidative pathway starts from 9-acridinecarboxaldehyde. In aqueous solutions, 9-acridinecarboxaldehyde can react in the dark to yield 9-acridinecarboxylic acid as the main product. rsc.org This suggests that the oxidation of the corresponding 2-methoxy-9-acridinecarboxaldehyde is also a viable, potentially milder, method for producing the target acid. A variety of reagents are available for the oxidation of aldehydes to carboxylic acids, including Oxone, periodic acid (H₅IO₆) with a pyridinium (B92312) chlorochromate (PCC) catalyst, and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

| Catalyst/Reagent | Oxidant | Solvent | Temperature/Time | Precursor | Ref |

| Vanadyl acetylacetonate | tert-Butyl hydroperoxide | Chloroform | 80-120 °C, 1-3 h | 9-Methylacridine | google.com |

| Pyridinium chlorochromate (PCC) | Periodic acid (H₅IO₆) | Acetonitrile | Not specified | Aldehydes | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) | Oxygen (aerobic) | Organic or aqueous | Mild conditions | Aldehydes | organic-chemistry.org |

| Oxone | (Self-oxidant) | Not specified | Mild conditions | Aldehydes | organic-chemistry.org |

This table summarizes general oxidation conditions for converting precursors to carboxylic acids, which are applicable to the synthesis of this compound.

Cyclization reactions provide a powerful alternative for constructing the acridine core with the desired substitution pattern. The Pfitzinger reaction is a classic and effective method in this category. For the synthesis of this compound, the specific starting materials are N-(4-methoxyphenyl)isatin and a suitable ketone component, followed by an intramolecular condensation. A documented synthesis involves heating N-(4-methoxyphenyl)isatin with a 10% potassium hydroxide (B78521) (KOH) solution for 12 hours on a steam bath. prepchem.com This reaction leverages the basic conditions to open the isatin (B1672199) ring, which then condenses to form the tricyclic acridine system. prepchem.comscribd.com

This general strategy, reacting isatin derivatives with various phenolic compounds, has been used to create a range of functionally substituted acridine-9-carboxylic acids. scribd.com The reaction of isatins with resorcinol (B1680541) or phloroglucinol, for example, leads to dihydroxyacridine-9-carboxylic acids. scribd.com This highlights the versatility of the isatin-based cyclization approach for accessing diverse acridine structures.

| Precursor 1 | Precursor 2 / Reagent | Condition | Product | Ref |

| N-(4-methoxyphenyl)isatin | 10% Potassium Hydroxide | Heating on steam bath, 12 h | This compound | prepchem.com |

| Isatin derivatives | Methylphloroglucinol / NaOH | Reflux | 1,3-Dihydroxy-2-methylacridine-9-carboxylic acids | scribd.com |

| N-phenyl isatin-5-sulfonic acid | 10% Potassium Hydroxide | Heating on steam bath | 2-Sulfoacridine-9-carboxylic acid | prepchem.com |

This table illustrates the Pfitzinger-type synthesis using isatin precursors to generate various substituted acridine-9-carboxylic acids.

The choice between oxidation and cyclization depends on the availability of starting materials and desired scale. The oxidation of 9-methylacridines can be highly efficient but requires the synthesis of the substituted 9-methylacridine precursor first. Optimization of this route focuses on the reaction conditions. A patented method describes improving yields by carefully controlling the molar ratio of the 9-methylacridine to the oxidant and catalyst (e.g., 1:4-8:0.03-0.06) and the weight ratio of the substrate to the solvent (e.g., 1:3-8). google.com

The Pfitzinger cyclization offers a more convergent approach, building the core and installing the carboxylic acid in one sequence. The efficiency of this reaction is influenced by factors such as the concentration of the base, reaction temperature, and time. The reported 12-hour heating period suggests that the reaction may require significant energy input, and optimization could involve exploring different base systems or the use of microwave assistance to reduce reaction times and improve yields. prepchem.com

Derivatization Strategies of this compound

The carboxylic acid group at the C-9 position is a prime handle for further chemical modification, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which is a common strategy for creating chemical probes and biologically active conjugates. nih.gov The most direct method involves the activation of the carboxylic acid. A standard procedure is the conversion of the acid to an acyl chloride, typically by refluxing with thionyl chloride (SOCl₂). cardiff.ac.uk This highly reactive acridine-9-carboxylic acid chloride can then be treated with various nucleophiles.

Esterification : Reaction of the acyl chloride with an alcohol or phenol, often in the presence of a base like pyridine, yields the corresponding ester. cardiff.ac.uk

Amidation : Reaction with a primary or secondary amine produces the desired amide. nih.gov

Modern coupling reagents offer milder alternatives to the acyl chloride method, enabling the direct formation of amide and ester bonds from the carboxylic acid. nih.govresearchgate.net These reagents are particularly useful when dealing with sensitive substrates. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), and triazine-based reagents like trichlorotriazine (B8581814) (TCT), also known as cyanuric chloride. nih.govresearchgate.net These methods facilitate the formation of an active intermediate that is then readily attacked by the amine or alcohol nucleophile. nih.govthermofisher.com

| Reaction Type | Activation Method / Reagent | Description | Ref |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride, a precursor for esters and amides. | cardiff.ac.uk |

| Amidation/Esterification | Dicyclohexylcarbodiimide (DCC) | A carbodiimide (B86325) coupling agent that facilitates bond formation by activating the carboxyl group. | cardiff.ac.ukresearchgate.net |

| Amidation/Esterification | Trichlorotriazine (TCT) | A cost-effective reagent used catalytically with a formamide (B127407) to activate the carboxylic acid for coupling. | nih.gov |

| Amidation/Esterification | Pyridinesulfonyl fluoride | A reagent used for deoxyfluorinated activation of the carboxylic acid, leading to amides and esters under mild conditions. | rsc.org |

This table presents common methods for the derivatization of the carboxylic acid group, applicable to this compound.

Beyond derivatizing the carboxylic acid, the acridine ring itself can be functionalized. The electron density of the acridine system dictates the positions susceptible to substitution.

The C-9 position is particularly activated towards nucleophilic substitution. pharmaguideline.com While it holds the carboxylic acid in the parent compound, this group can potentially be replaced. For instance, the general synthesis of 9-chloroacridines from diphenylamine-2-carboxylic acids using phosphorus oxychloride (POCl₃) demonstrates a route to install a versatile halide at C-9, which can serve as a leaving group for further nucleophilic substitutions. pharmaguideline.com

Electrophilic substitution on the acridine ring is also possible. The directing effects of the existing substituents—the electron-donating methoxy (B1213986) group at C-2 and the electron-withdrawing carboxylic acid at C-9—will influence the position of attack. For the unsubstituted acridine, electrophilic attack is noted to occur at the 2- or 7-position. pharmaguideline.com In a related system, 1,3-dihydroxyacridine-9-carboxylic acids have been shown to undergo bromination on the acridine core, indicating that halogenation is a viable strategy for functionalizing the benzene (B151609) rings of the scaffold. scribd.com This suggests that electrophiles could be directed to positions on the same ring as the methoxy group or on the unsubstituted benzene ring, depending on the reaction conditions.

Formation of Biologically Active Conjugates

The carboxylic acid group at the 9-position of the acridine ring serves as a versatile handle for the covalent attachment of various biologically active molecules. This strategy has been employed to create hybrid compounds with enhanced or novel pharmacological profiles.

Polyamine Conjugates: Polyamines are crucial for cell growth and proliferation, and their analogues are of interest in anticancer drug design. The synthesis of polyamine-acridine conjugates can be achieved through the acylation of regioselectively protected polyamines. mdpi.com A common strategy involves the reaction of this compound with a polyamine where all but one amino group are protected. Subsequent deprotection yields the desired conjugate. For instance, a protected polyamine can be reacted with 2-methoxyacridine-9-carbonyl chloride (formed by treating the carboxylic acid with a chlorinating agent like thionyl chloride) to form an amide linkage.

Triazole Conjugates: The formation of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) ("click chemistry"), is a highly efficient method for creating complex molecular architectures. rsc.org To synthesize a this compound-triazole conjugate, the carboxylic acid can be converted to an azide (B81097) or an alkyne derivative. For example, the carboxylic acid can be coupled with an amino-alkyne to introduce a terminal alkyne. This alkyne-functionalized acridine can then react with an azide partner in the presence of a copper catalyst to form the triazole ring. nih.gov Alternatively, a one-pot synthesis can be employed where the carboxylic acid, a primary amidine, and a monosubstituted hydrazine (B178648) react to form a 1,3,5-trisubstituted 1,2,4-triazole. organic-chemistry.org

Platinum Complexes: Platinum-based drugs are a cornerstone of cancer chemotherapy. Hybrid molecules that combine the DNA-intercalating properties of acridines with the covalent binding of platinum have been synthesized to create novel anticancer agents. The synthesis of such complexes typically involves the coordination of a platinum(II) species to a ligand attached to the acridine scaffold. For this compound, the carboxylic acid group can be modified to incorporate a chelating ligand, such as a bipyridine or a diamine, which can then coordinate to a platinum salt like cisplatin.

Photochemical and Catalytic Transformations

The acridine core is photoactive, and this property can be harnessed for various chemical transformations. Additionally, the carboxylic acid group and the acridine ring system are amenable to a range of catalytic reactions, most notably palladium-catalyzed cross-coupling reactions.

Photochemical Transformations: Acridine derivatives can undergo photochemical reactions, often involving the generation of radical species. While specific photochemical transformations of this compound are not extensively documented, the general photochemistry of acridines suggests potential applications. For instance, acridines can act as photosensitizers in energy transfer processes or participate in photoinduced electron transfer reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold offers several positions for such transformations. While direct C-H functionalization of the acridine ring is possible, the carboxylic acid group can also be used as a synthetic handle. For example, the carboxylic acid could be converted to a more reactive group, such as a halide or a triflate, to participate in standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. Furthermore, palladium-catalyzed C-H functionalization directed by a coordinating group on the acridine ring represents a modern and efficient strategy for introducing new substituents. nih.govx-mol.com This approach avoids the need for pre-functionalization of the acridine core.

Synthetic Challenges and Future Directions in this compound Synthesis

Future directions in this field are likely to focus on the development of more efficient and sustainable synthetic methods. This includes the exploration of novel catalytic systems for direct C-H functionalization, which would streamline the synthesis of substituted derivatives. The development of one-pot or tandem reaction sequences that minimize purification steps is also a key area of interest. Furthermore, the application of flow chemistry and other modern synthetic technologies could offer advantages in terms of reaction control, scalability, and safety. The synthesis of novel conjugates with a wider range of bioactive molecules will continue to be a major focus, driven by the quest for new therapeutic agents with improved efficacy and selectivity.

Iii. Spectroscopic and Structural Elucidation of 2 Methoxyacridine 9 Carboxylic Acid Derivatives

Advanced Spectroscopic Characterization Techniques

Comprehensive structural analysis of 2-methoxyacridine-9-carboxylic acid derivatives relies on the synergistic use of several high-resolution spectroscopic methods. These techniques provide a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

In ¹H NMR spectra of carboxylic acid derivatives, protons on carbons adjacent to the carbonyl group are typically deshielded and resonate in the range of 2.0-3.0 ppm. libretexts.org The acidic proton of a carboxylic acid group itself is highly deshielded and characteristically appears far downfield, often around 10–12 ppm, though this signal can be broad and its position dependent on concentration and solvent. libretexts.orgpressbooks.pub For ester derivatives, the protons of the alkoxy group will have characteristic shifts; for instance, the protons of a methyl ester would appear as a singlet, while an ethyl ester would show a quartet and a triplet. oregonstate.edu

In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid or ester derivative is significantly deshielded and typically appears in the 160–185 ppm region. pressbooks.puboregonstate.edu This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.org The carbons of the methoxy (B1213986) group would be expected in the 50-60 ppm range. The aromatic carbons of the acridine (B1665455) core would produce a complex pattern of signals in the aromatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine-5-Carboxylate Derivative This table is based on data for a related heterocyclic carboxylic acid derivative to illustrate typical chemical shifts.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| NH (pyrimidine) | 9.21 (brs) | - |

| NH (pyrimidine) | 7.76 (brs) | - |

| Phenyl-H | 7.34-7.24 (m) | 145.3, 128.8, 128.5, 127.7, 126.7 |

| CH (pyrimidine) | 5.17 (s) | 99.7 |

| OCH₂ (ethyl ester) | 4.01-3.96 (q) | 59.6 |

| CH₃ (pyrimidine) | 2.26 (s) | 18.2 |

| CH₃ (ethyl ester) | 1.11-1.07 (t) | 14.5 |

| C=O (ester) | - | 165.8 |

| C (pyrimidine) | - | 152.6, 148.7, 54.4 |

Source: Adapted from rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the substituent (the Y group in R-CO-Y), leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org This acylium ion peak is often the base peak in the mass spectra of acid halides and thioesters. libretexts.org

In the case of this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The mass spectrum of the closely related acridine-9-carboxylic acid shows a precursor ion [M+H]⁺ at m/z 224.0706. massbank.jp Its MS2 spectrum, obtained with a collision energy of 50 V, would provide detailed information about the fragmentation of the acridine-9-carboxylic acid backbone. massbank.jp The fragmentation of esters often shows additional pathways, including the loss of the alkoxy group (•OR) or the entire ester group. libretexts.org

A detailed analysis of the fragmentation of related compounds, such as methamphetamine, demonstrates how specific fragmentation mechanisms can be elucidated to confirm the structure of the molecule. researchgate.net While a full fragmentation study for this compound derivatives is not available, the principles derived from similar structures are applicable.

Table 2: Key Mass Spectrometry Information for Acridine-9-carboxylic acid

| Parameter | Value |

|---|---|

| Compound | Acridine-9-carboxylic acid |

| Formula | C₁₄H₉NO₂ |

| Exact Mass | 223.0633 |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | 224.0706 |

Source: massbank.jp

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Carboxylic acids exhibit very characteristic IR absorption bands. pressbooks.pub A very broad O–H stretching band is typically observed in the region of 2500–3300 cm⁻¹, which often overlaps with the C–H stretching bands. libretexts.orglibretexts.org This broadness is a result of hydrogen bonding, as carboxylic acids commonly exist as dimers in the solid state and in non-polar solvents. libretexts.org

The carbonyl (C=O) stretching vibration of a carboxylic acid gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. researchgate.net For dimeric, saturated aliphatic carboxylic acids, this band is typically found around 1710 cm⁻¹. libretexts.org Conjugation of the carbonyl group with a double bond or an aromatic ring, as is the case in this compound, generally lowers the C=O stretching frequency. pressbooks.pub Ester carbonyls absorb at slightly higher frequencies, typically in the range of 1735-1750 cm⁻¹. oregonstate.edu

Raman spectroscopy provides complementary information to IR spectroscopy. For acridine derivatives, Surface-Enhanced Raman Scattering (SERS) has been used to study their adsorption on silver surfaces, indicating that the interaction occurs through the aromatic system of the acridine fragment. rsc.org

Table 3: Typical Infrared Absorption Frequencies for Carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H stretch | 3300–2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1760–1690 |

| Ester | C=O stretch | 1750–1735 |

| Aromatic | C–H stretch | >3000 |

| Aliphatic | C–H stretch | <3000 |

| Ether | C–O stretch | 1300-1000 |

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy techniques probe the electronic structure and excited-state properties of molecules, which are fundamental to understanding their color and fluorescence characteristics.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids without additional conjugation typically have a weak n→π* transition that absorbs around 210 nm, which is often not practically useful. libretexts.org However, the extensive conjugation in the acridine ring system of this compound is expected to give rise to strong π→π* transitions at longer wavelengths, well within the measurable UV-Vis range.

The absorption spectra of aromatic carboxylic acids can be sensitive to pH, which affects the ionization state of the carboxyl group. researchgate.net The absorption spectra of 9-acridinecarboxylic acid (9-ACA) and its methyl ester (9-MCA) have been studied in various solvents. The long-wavelength absorption band of 9-ACA shows a blue shift in protic solvents, which is attributed to strong hydrogen-bonding interactions with the solvent that disrupt the coplanarity of the carboxylic acid group with the aromatic ring. iitkgp.ac.in In contrast, the absorption spectrum of 9-MCA is less sensitive to the solvent polarity. iitkgp.ac.in

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many acridine derivatives are known to be fluorescent. The fluorescence properties of 9-acridinecarboxylic acid (9-ACA) and its methyl ester (9-MCA) have been investigated. iitkgp.ac.in Their fluorescence spectra are structured and show a mirror-image relationship with their absorption spectra in non-polar solvents. iitkgp.ac.in The fluorescence quantum yields of both 9-ACA and 9-MCA increase in hydrogen-bonding solvents. iitkgp.ac.in

Interestingly, some methoxyacridine derivatives, such as 9-amino-6-chloro-2-methoxyacridine, exhibit complex fluorescence behavior. medchemexpress.com This can include phenomena like dual fluorescence, where a molecule emits from two different excited states. Dual fluorescence can be highly sensitive to the molecule's environment, such as solvent polarity and viscosity. While not explicitly documented for this compound, the potential for such complex photophysical behavior exists due to the presence of the methoxy and carboxylic acid functional groups on the acridine scaffold.

Chemiluminescence Mechanisms and Properties of Acridinium (B8443388) Esters Derived from this compound

Acridinium esters derived from this compound are a class of chemiluminescent compounds that have garnered significant interest, particularly for their application in highly sensitive analytical assays. The light-emitting reaction is triggered by an oxidant, typically hydrogen peroxide, in an alkaline environment. The fundamental mechanism involves the nucleophilic attack of a hydroperoxide anion at the C9 position of the acridinium ring. This leads to the formation of a transient, high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate results in the formation of an electronically excited N-methylacridone, which, upon relaxation to its ground state, emits light. The presence and nature of substituents on the acridinium core, such as the 2-methoxy group, can significantly influence the properties of this chemiluminescent reaction.

The general chemiluminescence reaction pathway for acridinium esters is as follows:

Activation: In an alkaline solution, hydrogen peroxide forms the hydroperoxide anion (HOO⁻).

Nucleophilic Attack: The hydroperoxide anion attacks the electron-deficient C9 carbon of the acridinium ring.

Intermediate Formation: A short-lived dioxetanone intermediate is formed.

Excitation & Emission: The dioxetanone decomposes, yielding carbon dioxide and an excited-state N-methylacridone. The excited acridone (B373769) then relaxes to the ground state, releasing a photon of light.

The properties of the emitted light, such as the emission maximum and the kinetics of the light flash, are also influenced by the substitution pattern on the acridinium ring. While specific data for esters derived solely from this compound is limited in comparative studies, research on di-methoxy substituted acridinium esters provides valuable insights. For example, the presence of methoxy groups can shift the emission wavelength. A study on 2,7-dimethoxy-substituted acridinium esters noted a shift in the emission maximum, indicating that the electronic nature of the substituents directly impacts the energy levels of the light-emitting N-methylacridone species.

The stability of the acridinium ester is another critical property. The ester linkage is susceptible to hydrolysis, which can lead to a loss of chemiluminescent activity over time. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the acridinium core and the leaving group. The introduction of a methoxy group may have a modest effect on the hydrolytic stability of the ester.

| Property | General Observation for Methoxy-Substituted Acridinium Esters |

| Chemiluminescence Quantum Yield | Generally enhanced by electron-donating groups. |

| Emission Wavelength | Can be red-shifted compared to unsubstituted acridinium esters. |

| Emission Kinetics | Can be modulated, affecting the 'flash' or 'glow' characteristics of the emission. |

| Hydrolytic Stability | Influenced by the overall electronic and steric environment of the molecule. |

This table provides a generalized summary based on studies of various methoxy-substituted acridinium esters.

X-ray Crystallography and Solid-State Structural Analysis of 2-Methoxyacridine-9-carboxylate Esters

Detailed X-ray crystallographic data specifically for esters of this compound are not extensively available in the surveyed scientific literature. However, valuable structural insights can be inferred from the analysis of closely related acridine derivatives, such as phenyl acridine-9-carboxylate and other substituted acridines for which crystal structures have been determined. nih.govdoaj.org These studies provide a foundational understanding of the likely molecular conformation, planarity, and intermolecular interactions that would be present in the crystalline forms of 2-methoxyacridine-9-carboxylate esters.

Molecular Conformation and Planarity in Crystalline Forms

The acridine moiety, which forms the core of these molecules, is an essentially planar tricycle. X-ray diffraction studies of various acridine derivatives consistently show that the three fused rings have a high degree of planarity. nih.gov For a 2-methoxyacridine-9-carboxylate ester, it is expected that this planarity of the acridine ring system would be maintained.

The conformation of the entire molecule is largely determined by the orientation of the ester group at the 9-position relative to the acridine plane. In the crystal structure of phenyl acridine-9-carboxylate, the carboxyl group is significantly twisted out of the plane of the acridine skeleton, with a reported torsion angle of 83.6 (2)°. nih.govdoaj.org This significant twist is a common feature in 9-substituted acridines and is attributed to steric hindrance between the ester group and the hydrogen atoms on the adjacent rings of the acridine core. A similar twisted conformation would be anticipated for esters of this compound. The methoxy group at the 2-position is unlikely to significantly alter this fundamental conformational preference, as it is located on the periphery of the ring system, away from the sterically crowded region around the 9-position.

Intermolecular Interactions in Crystalline Phase (e.g., Hydrogen Bonding, Dispersive Interactions)

The packing of molecules in the crystalline solid state is governed by a variety of intermolecular interactions. For 2-methoxyacridine-9-carboxylate esters, several types of non-covalent interactions would be expected to play a crucial role in the crystal packing.

π-π Stacking: The planar nature of the acridine ring system makes it highly conducive to π-π stacking interactions. In the crystal structures of many acridine derivatives, molecules are arranged in stacks, with the planar acridine moieties of adjacent molecules oriented in a parallel or anti-parallel fashion. nih.gov The centroid-centroid distances between stacked rings are typically in the range of 3.5 to 3.9 Å, indicative of significant aromatic stacking. This type of interaction is a dominant force in the crystal packing of acridine compounds and would be a primary feature in the solid-state structure of 2-methoxyacridine-9-carboxylate esters.

Hydrogen Bonding: The potential for hydrogen bonding in the crystal structure of a 2-methoxyacridine-9-carboxylate ester depends on the chemical nature of the ester's alcohol component. If the ester group contains hydrogen-bond donor or acceptor sites, these will likely participate in intermolecular hydrogen bonding. The methoxy group at the 2-position and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. If, for example, the ester were a hydroxyalkyl ester, the terminal hydroxyl group could act as a hydrogen bond donor, forming networks within the crystal lattice.

Iv. Theoretical and Computational Investigations of 2 Methoxyacridine 9 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules like 2-methoxyacridine-9-carboxylic acid and its derivatives. These computational methods provide detailed insights into the electronic structure, stability, and reactivity of these compounds at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Properties and Conformations

Studies on related heterocyclic compounds have demonstrated the utility of DFT in correlating theoretical calculations with experimental data, such as NMR chemical shifts. epstem.net For instance, theoretical and experimental carbon and proton chemical shifts can be compared to validate the computational model. epstem.net The correlation is often visualized through plots of experimental versus calculated chemical shifts, where a high regression coefficient (R²) indicates a good agreement. epstem.net

Furthermore, DFT calculations are used to determine key electronic parameters that govern the reactivity and behavior of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEg) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally implies higher reactivity. Other calculated properties include the total energy of the molecule, dipole moments, and Mulliken charges, which describe the partial charges on individual atoms. epstem.net Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.net

Interactive Data Table: Correlation of Theoretical and Experimental NMR Chemical Shifts for a Related Compound

| Computational Method | Solvent | Nucleus | Regression Equation (δexp = a + b * δcalc) | R² Value |

|---|---|---|---|---|

| B3LYP/6-311G(d,p) | DMSO | ¹H | y = 1.0222x + 2.5741 | 0.9951 |

| B3LYP/6-311G(d,p) | DMSO | ¹³C | y = 1.0156x + 3.0299 | 0.9948 |

| B3PW91/6-311G(d,p) | DMSO | ¹H | y = 1.0128x - 0.7397 | 0.9955 |

| B3PW91/6-311G(d,p) | DMSO | ¹³C | y = 1.0048x - 0.1241 | 0.9953 |

Excited State Calculations and Photoinduced Processes

The photophysical and photochemical behavior of acridine (B1665455) derivatives is of significant interest due to their applications as fluorophores. nih.gov Excited-state calculations are crucial for understanding processes that occur after the molecule absorbs light, such as fluorescence and photoinduced reactions. nih.govresearchgate.net

For N-substituted 2-methoxy-9-acridones, which are structurally related to this compound, studies have revealed complex excited-state dynamics. nih.gov These can involve phenomena like excited-state proton transfer (ESPT) and the formation of excimers (excited-state dimers). nih.govresearchgate.net Time-resolved fluorimetry, supported by computational calculations, has been used to unravel these complex dynamics. nih.gov

Upon photoexcitation, the acidity of certain functional groups in the molecule can change significantly. For instance, some acridone (B373769) derivatives exhibit photobasic behavior, where the pKa value increases in the excited state, indicating enhanced basicity. nih.gov Excited-state calculations can help to rationalize these experimental observations. nih.gov The study of photoinduced decarboxylation, a common reaction for carboxylic acids, can also be aided by computational methods, which can elucidate the underlying electron transfer processes. rsc.org

Thermodynamic Data and Reaction Mechanism Modeling

Computational chemistry provides a powerful means to model reaction mechanisms and calculate thermodynamic data. For instance, in the study of DNA binding of acridine derivatives, understanding the thermodynamics of the interaction is key. nih.gov While experimental techniques like equilibrium dialysis and fluorescence spectroscopy provide data on binding constants, computational modeling can offer a more detailed picture of the forces driving the interaction. nih.gov

Modeling reaction mechanisms involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. This can be applied to understand the formation of different supramolecular structures, such as the competition between carboxylic acid-carboxylic acid homosynthons and carboxylic acid-pyridine heterosynthons in related systems. rsc.org Theoretical calculations can help predict which conformation is more stable and how substituent groups can influence the preferred intermolecular interactions. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a large molecule, typically a protein or nucleic acid (target). These methods are instrumental in drug discovery and in understanding the biological activity of compounds like this compound and its derivatives.

Ligand-Target Interactions for this compound Derivatives

Molecular docking studies have been performed on various acridine derivatives to understand their interactions with biological targets. For example, derivatives of 9-anilinoacridine (B1211779) have been docked into the active site of topoisomerase II to rationalize their anticancer activity. nih.gov Similarly, N-(9-acridinyl) amino acid derivatives have been evaluated for their anti-Toxoplasma gondii activity, with docking studies providing insights into their binding modes. mdpi.com

These studies typically involve identifying the key interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov The results of docking studies can help explain the structure-activity relationships observed in a series of compounds and guide the design of more potent and selective derivatives. nih.govmdpi.com For instance, the presence and position of certain functional groups, such as a carboxamide group, have been shown to be crucial for specific interactions with DNA. nih.gov

Prediction of Binding Affinities and Orientations with Biological Macromolecules

A primary goal of molecular docking is to predict the preferred binding orientation of a ligand within a target's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netnih.gov Various docking software programs, such as Molegro Virtual Docker (MVD), AutoDock, and Glide, are used for this purpose. researchgate.net

The docking process involves generating a multitude of possible binding poses for the ligand and then using a scoring function to rank them. mdpi.com The pose with the best score is considered the most likely binding mode. mdpi.com For example, in the docking of pyrazine-2-carboxylic acid derivatives against Mycobacterium tuberculosis InhA protein, the rerank score was used to identify the most promising compound. semanticscholar.org

The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as enzyme inhibition assays or X-ray crystal structures of the ligand-target complex. nih.govnih.gov The predicted binding affinities can help to prioritize compounds for synthesis and biological testing.

Interactive Data Table: Example Docking Results for Novel Heterocyclic Derivatives Against COX-2

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |

|---|---|---|---|

| Derivative 6 | -10.9 | ARG-120, TYR-355, GLU-524 | Yes |

| Derivative 11 | -9.8 | SER-353, VAL-523 | Yes |

| Derivative 12 | -10.1 | ARG-120, TYR-355 | Yes |

| Derivative 13 | -10.5 | TYR-355, GLU-524, SER-353 | Yes |

| Standard Drug | -6.5 | - | - |

Structure-Property Relationships Derived from Computational Analysis (e.g., pKa Prediction)

A key property that can be effectively studied through computational analysis is the acid dissociation constant (pKa), which is a critical determinant of a molecule's behavior in biological systems. The pKa value influences a compound's solubility, lipophilicity, and ability to interact with biological targets. For this compound, both the carboxylic acid group and the acridine ring nitrogen are ionizable, making pKa prediction a central aspect of its computational characterization.

Detailed Research Findings:

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, the principles of computational pKa prediction and structure-property relationships can be applied to understand its likely behavior. Computational methods for pKa prediction range from empirical approaches based on linear free-energy relationships (LFER) to more rigorous quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the pKa of new compounds based on the known values of structurally similar molecules. nih.govnih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. For acridine derivatives, QSAR studies have been used to correlate their structure with biological activities, which are often linked to their physicochemical properties like pKa. nih.govnih.gov

More advanced methods involve the use of quantum chemical calculations to determine the energetics of the deprotonation reaction. chemrxiv.org Techniques like Density Functional Theory (DFT) can be used to calculate the free energy change of dissociation in a solvent, from which the pKa can be derived. The accuracy of these predictions can be high, with root mean square errors (RMSEs) often between 0.5 and 0.8 pKa units for well-parameterized models. chemrxiv.org

Influence of Substituents on pKa:

The pKa of this compound is influenced by the electronic effects of its substituents on the acridine core.

The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton. The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the acridine ring system.

The Acridine Ring Nitrogen: The nitrogen atom in the acridine ring is basic and can accept a proton. Its basicity is modulated by the substituents on the ring.

Computational analysis would typically involve calculating the pKa for both the acidic and basic centers of the molecule. The interplay of the electron-donating and electron-withdrawing effects of the substituents determines the final pKa values.

Illustrative Data from a Hypothetical Computational Study:

| Compound | Predicted pKa (Acidic) | Predicted pKa (Basic) | Computational Method |

| Acridine-9-carboxylic acid | 3.8 | 4.5 | DFT (B3LYP/6-31G) |

| This compound | 4.0 | 4.8 | DFT (B3LYP/6-31G) |

| 2-Nitroacridine-9-carboxylic acid | 3.2 | 3.9 | DFT (B3LYP/6-31G) |

| 4-Methoxyacridine-9-carboxylic acid | 3.9 | 4.6 | DFT (B3LYP/6-31G) |

In this hypothetical table, the electron-donating methoxy (B1213986) group at the 2-position slightly increases the pKa of both the carboxylic acid (making it a weaker acid) and the acridine nitrogen (making it a stronger base) compared to the unsubstituted acridine-9-carboxylic acid. Conversely, a hypothetical electron-withdrawing nitro group would be predicted to decrease both pKa values. The position of the substituent, as illustrated by 4-methoxyacridine-9-carboxylic acid, would also be expected to have a distinct effect that can be quantified through computational analysis.

Such computational studies are invaluable for guiding the synthesis of new derivatives with desired physicochemical properties for various applications, including drug development.

Vi. Mechanisms of Biological Activity of 2 Methoxyacridine 9 Carboxylic Acid Derivatives

Enzyme Inhibition Pathways

Beyond their direct interactions with nucleic acids, derivatives of 2-methoxyacridine-9-carboxylic acid also exhibit biological activity through the inhibition of specific enzyme pathways unrelated to DNA topology.

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govmdpi.com Inhibiting these enzymes can delay glucose absorption in the gut, which is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.gov

Several studies have explored acridine (B1665455) derivatives as potential α-glucosidase inhibitors. A series of novel 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazole moieties were synthesized and evaluated for this purpose. nih.gov The most potent compound in this series, derivative 7h, exhibited an IC₅₀ value of 98.0 ± 0.3 µM, which was approximately eight times more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 10.5 μM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Similarly, a series of poly-hydroxyl functionalized acridine derivatives were synthesized and tested for their inhibitory activity against both α-glucosidase and α-amylase. nih.gov While these compounds showed promising inhibition of α-glucosidase, they displayed negligible activity against pancreatic α-amylase compared to the drug acarbose. nih.gov This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with dual α-amylase/α-glucosidase inhibitors. nih.gov

The table below presents the inhibitory concentrations for selected acridine derivatives against α-glucosidase.

| Derivative | Enzyme | IC₅₀ Value (µM) | Comparison Standard (Acarbose) | Reference |

| 6-chloro-2-methoxyacridine derivative 7h | α-Glucosidase | 98.0 ± 0.3 | 750.0 ± 10.5 µM | nih.gov |

| Acridone (B373769) derivative A | α-Glucosidase | 80.0 ± 2.0 | 750.0 ± 1.5 µM | nih.gov |

| Poly-hydroxyl acridine L5 | Yeast & Rat α-Glucosidase | Not specified | Showed highest inhibitory activity in its series | nih.gov |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the acridine scaffold have been identified as potent inhibitors of cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease, where a deficit in acetylcholine is observed. nih.gov

Research has shown that certain 9-substituted acridine derivatives can effectively inhibit both AChE and BChE. nih.gov For instance, a study on 9-phosphorylated acridine derivatives revealed that while they were weak inhibitors of AChE, some dihydroacridine variants with specific aryl substituents in the phosphoryl group demonstrated significant inhibition of BChE. nih.govfrontiersin.org Notably, the dibenzyloxy and diphenethyl derivatives were the most active in this regard. nih.govresearchgate.net The mechanism of BChE inhibition by these compounds was determined to be of a mixed type. frontiersin.org

The structural features of the acridine derivatives play a crucial role in their inhibitory potency and selectivity. Molecular docking studies have helped to elucidate the interactions between these compounds and the active sites of cholinesterases, explaining the observed differences in efficacy. nih.gov For example, 9-heterocyclic amino-N-methyl-9,10-dihydroacridines have been found to effectively inhibit both AChE and BChE. nih.gov In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates are effective cholinesterase inhibitors but lack antiradical activity. nih.gov

Interactive Table: Cholinesterase Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings |

| 9-Phosphorylated acridines | AChE, BChE | Weak AChE inhibition, significant BChE inhibition by some dihydroacridine derivatives. nih.govfrontiersin.org |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE, BChE | Effective dual inhibitors of both enzymes. nih.gov |

| 9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Cholinesterases | Effective inhibitors. nih.gov |

Plasmepsin and Cathepsin D Inhibition (Antimalarial context)

In the fight against malaria, caused by the parasite Plasmodium falciparum, targeting essential parasite enzymes is a primary strategy. edgccjournal.org Plasmepsins, a family of aspartic proteases in P. falciparum, are crucial for the parasite's life cycle, particularly in the degradation of hemoglobin. edgccjournal.orgnih.gov

Derivatives of this compound have been investigated as potential inhibitors of these vital enzymes. The development of peptidomimetic inhibitors based on a hydroxyethylamine scaffold has yielded compounds with potent anti-malarial activity, inhibiting parasite growth at nanomolar concentrations. nih.gov A key focus of this research has been to improve the selectivity of these inhibitors for plasmepsins over the related human aspartic protease, cathepsin D, to minimize potential side effects. nih.gov

Optimization studies, guided by the sequence alignment of plasmepsins and cathepsin D, have led to the design of inhibitors with up to a 50-fold selectivity for Plm IV (a model plasmepsin) over cathepsin D. nih.gov Further investigation into the mechanism of action revealed that these compounds inhibit the maturation of the P. falciparum subtilisin-like protease SUB1 and also block the egress of the parasite from red blood cells. nih.gov This suggests that their antimalarial activity is linked to the inhibition of the SUB1 maturase plasmepsin subtype, Plm X. nih.gov

Another aspartic protease inhibitor, known as 49c, initially developed against Plasmepsin II, has also shown potent inhibitory activity against Plasmepsin IX and X, which are key mediators of erythrocyte invasion and egress. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. nih.govmdpi.com The inhibition of HDACs has emerged as a promising therapeutic strategy, particularly in cancer treatment. mdpi.com

Carboxylic acid derivatives, including those with an acridine scaffold, have been investigated as HDAC inhibitors. nih.govnih.gov These inhibitors typically consist of a metal-binding group, a linker, and a capping group. nih.gov The carboxylic acid class was among the first groups of HDAC inhibitors to be studied. nih.gov

Research has shown that certain carboxylic acid derivatives, such as caffeic acid and curcumin, can be potent HDAC inhibitors. nih.gov In the context of this compound, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety of HDAC inhibitors has led to the development of novel and potent compounds. frontiersin.org Some of these synthesized compounds, particularly those with hydroxamic acid or hydrazide zinc-binding groups, have demonstrated significant and selective inhibitory activity against specific HDAC isoforms, such as HDAC3. frontiersin.org For instance, compound D28, an HDAC3 selective inhibitor, has shown potent in vitro anticancer activity. frontiersin.org

Other Modulatory Actions (e.g., Cell Signaling Pathway Modulation, Gene Expression Influence, Heme Biocrystallization Inhibition)

Beyond direct enzyme inhibition, derivatives of this compound exert their biological effects through a variety of other modulatory actions.

Cell Signaling Pathway Modulation: One notable example is the modulation of cell cycle regulatory signaling networks. 2-Methoxyestradiol, a related compound, has been shown to induce growth arrest and apoptosis in prostate cancer cells by impacting the cell division cycle. nih.gov This is achieved through the upregulation of wee1 and subsequent phosphorylation of cdc2, processes mediated by the mitogen-activated protein kinase (MAPK)-ERK-JNK signaling pathways. nih.gov

Gene Expression Influence: As discussed in the context of HDAC inhibition, these compounds can significantly influence gene expression. nih.govmdpi.com By inhibiting HDACs, they can lead to chromatin relaxation, allowing for the transcription of specific genes. nih.gov This mechanism is particularly relevant in therapies targeting diseases like spinal muscular atrophy, where increasing the expression of the SMN2 gene is a key therapeutic goal. nih.gov Furthermore, studies have shown that changes in the expression of certain genes are correlated with the levels of specific metabolites, indicating a complex interplay between gene expression and cellular metabolism. mdpi.com

Heme Biocrystallization Inhibition: In the context of malaria, another crucial mechanism of action for some antimalarial drugs is the inhibition of heme biocrystallization. During hemoglobin degradation, the parasite releases toxic free heme, which it detoxifies by converting it into an insoluble crystalline pigment called hemozoin. Drugs that interfere with this process lead to a buildup of toxic heme, ultimately killing the parasite. While not directly stated for this compound itself, this is a known mechanism for other antimalarial compounds and represents a potential avenue of action for acridine derivatives.

Investigation of Multitargeting Approaches for Therapeutic Development based on this compound Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred a shift from the "one target-one drug" paradigm towards the development of multi-target drugs. nih.gov This approach involves designing single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduction in drug resistance. mdpi.comnih.gov

The this compound scaffold is well-suited for such multitargeting strategies. Its derivatives have already demonstrated the ability to interact with a diverse range of targets, including cholinesterases, plasmepsins, and HDACs. nih.govnih.govnih.govfrontiersin.org

Researchers are actively exploring the development of bifunctional therapeutics based on this scaffold. For example, combining the cholinesterase inhibitory properties of the acridine core with antioxidant capabilities can provide a dual-pronged attack against the multifaceted pathology of Alzheimer's disease. nih.govnih.gov Similarly, creating hybrid molecules that incorporate an HDAC inhibitor with another targeting moiety can lead to enhanced drug efficacy and selectivity in cancer treatment. mdpi.com

The development of dual-target compounds, such as those that inhibit both HDACs and other key proteins like kinases or heat shock protein 90, represents a promising frontier in drug discovery. mdpi.com These multitargeting approaches, based on the versatile this compound scaffold, hold significant potential for the development of novel and more effective therapies for a range of complex diseases.

Vii. Analytical and Material Science Applications of 2 Methoxyacridine 9 Carboxylic Acid and Its Derivatives

Applications in Advanced Analytical Chemistry

The structural backbone of 2-methoxyacridine-9-carboxylic acid is integral to a class of compounds widely used in analytical chemistry due to their ability to generate light (chemiluminescence) or act as fluorescent markers.

Derivatives of this compound, specifically acridinium (B8443388) esters, are prominent chemiluminescent labels used in immunoassays. hbdsbio.com Chemiluminescent immunoassay (CLIA) and electrochemiluminescent immunoassay (ECLIA) are powerful techniques that leverage the light-emitting properties of these molecules for the highly sensitive detection of a wide array of analytes, from hormones and infectious agents to cardiac and tumor markers. hbdsbio.comcreative-diagnostics.com

The core of this application lies in the reaction of the acridinium ester label. When exposed to an alkaline hydrogen peroxide solution, the acridinium ester undergoes a rapid oxidation reaction, triggering a flash of light. creative-diagnostics.comyoutube.com This light emission is quantifiable, and its intensity is directly proportional to the amount of the labeled substance, allowing for precise measurement of the target analyte. youtube.com

Acridinium esters offer several advantages over other chemiluminescent labels like luminol. hbdsbio.com A key benefit is that their oxidation reaction does not require an enzyme catalyst, simplifying the assay chemistry. creative-diagnostics.comhbdsbio.com Furthermore, the chemiluminescent reaction of acridinium esters is rapid, with light emission occurring within seconds, which is advantageous for high-throughput automated systems. sigmaaldrich.com They also possess high quantum yields, leading to detection limits in the attomole range. materwin.com Importantly, acridinium esters can be stably conjugated to antibodies or antigens without significantly impairing their immune activity or the efficiency of the light-generating reaction. youtube.comhbdsbio.com The development of hydrolytically stable acridinium compounds has further enhanced their utility in automated, high-throughput immunochemistry instruments. materwin.com

The general mechanism involves labeling an antibody or antigen with an acridinium ester. This labeled molecule then binds to the target analyte in a sample. The bound and unbound fractions are separated, often using magnetic particles, and the addition of trigger solutions initiates the chemiluminescent reaction, with the resulting light measured by a luminometer. youtube.comhbdsbio.com

Table 1: Comparison of Chemiluminescent Labels

| Feature | Acridinium Esters | Luminol-based Systems (CLEIA) |

|---|---|---|

| Reaction Type | Direct chemiluminescence | Enzyme-catalyzed chemiluminescence (e.g., HRP) |

| Catalyst Required | No | Yes (e.g., peroxidase) |

| Reaction Speed | Fast (flash-type emission, ~2 seconds) | Slower (glow-type emission) |

| Signal Generation | Oxidation of the acridinium core | Enzymatic conversion of a substrate |

| Light Output | High quantum yield | Can be high, but may be quenched by protein binding |

| Complexity | Simpler reaction chemistry | More complex due to enzyme kinetics |

| Primary Application | CLIA, ECLIA | CLEIA, Western blotting |

Nucleic Acid Probes and Hybridization Protection Assays (HPA)

Acridinium esters derived from the acridine (B1665455) core are also pivotal in the field of nucleic acid diagnostics. They are used as highly sensitive labels for oligonucleotide probes in a technique known as the Hybridization Protection Assay (HPA). nih.govrokabio.com HPA is a homogeneous assay format, meaning it does not require physical separation steps to distinguish between hybridized and unhybridized probes. nih.gov This simplifies the workflow and significantly reduces assay time, with analysis possible in under 30 minutes. nih.gov

In HPA, a specific nucleic acid sequence (DNA or RNA) is targeted by a complementary oligonucleotide probe that has been covalently labeled with an acridinium ester. nih.govrokabio.com The key principle of HPA is the differential stability of the acridinium ester label to hydrolysis. When the probe is unhybridized and in a single-stranded state, the acridinium ester is susceptible to rapid hydrolysis under alkaline conditions, rendering it non-chemiluminescent. However, when the probe hybridizes to its target nucleic acid sequence, the ester is protected within the resulting duplex, and its chemiluminescence is preserved.

This difference allows for selective detection of the hybridized probe. After the hybridization step, a reagent is added to hydrolyze the ester on the unhybridized probes. Subsequently, the addition of an alkaline peroxide solution triggers light emission only from the protected, hybridized probes. researchgate.net This method is sensitive enough to detect target sequences in the 10⁻¹⁶ to 10⁻¹⁷ mole range and can reliably identify single-base mismatches, insertions, and deletions. nih.govresearchgate.net HPA, often coupled with amplification techniques like Transcription-Mediated Amplification (TMA), is used for the detection of genetic mutations and infectious agents. nih.govnih.gov

The acridine scaffold is inherently fluorescent, and its derivatives are utilized as fluorescent dyes for biomolecular labeling and visualization. rsc.orgnih.gov While direct applications of this compound in this area are less specifically documented in broad literature, the general class of acridine derivatives serves as a platform for developing fluorescent probes. rsc.org These small organic probes are advantageous due to their ability to easily penetrate cells for intracellular studies. nih.gov

For example, certain acridone (B373769) derivatives have been developed as fluorescent dyes for specifically tracking lipid droplets within cells, which is crucial for studying cellular metabolism and diseases like cancer. nih.gov The design of such probes often involves modifying the acridine core to enhance properties like photostability, specificity for the target organelle, and low toxicity. nih.gov The fluorescence of these molecules allows for the visualization of dynamic cellular processes, such as the fusion of lipid droplets, and can be used to distinguish between different cell types, for instance, cancer cells and normal cells in a co-culture. nih.gov

Applications in Materials Science

The rigid, planar, and electron-rich nature of the acridine ring system makes its derivatives, including those related to this compound, valuable components in the development of new materials with tailored electronic and catalytic properties.

In the realm of catalysis, phosphine (B1218219) ligands are of paramount importance for their ability to tune the reactivity and selectivity of transition metal catalysts. tcichemicals.comyoutube.com These ligands, which are organophosphorus compounds, coordinate to a metal center and influence its electronic and steric properties. tcichemicals.com The combination of a phosphine moiety with an acridine scaffold can lead to the formation of phosphinoacridine ligands.

While the direct use of ligands derived from this compound is a specialized area, the general principle involves synthesizing tertiary phosphines that can be used in coordination chemistry and homogeneous catalysis. nih.gov Phosphine-functionalized ligands are critical in a variety of cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and complex organic molecules. tcichemicals.com The electronic properties of the ligand, such as its electron-donating ability, can increase the rate of key steps in the catalytic cycle, like oxidative addition. tcichemicals.comyoutube.com The bulky nature of many phosphine ligands also plays a crucial role in promoting the final step of the cycle, reductive elimination. tcichemicals.com The acridine backbone can provide a rigid and well-defined steric environment around the metal center, potentially influencing the selectivity of the catalyzed reaction.

Acridine derivatives are recognized for their strong electron-donating capabilities, which makes them attractive for applications in organic electronics and materials science. beilstein-journals.org The electrochemical properties of these compounds, such as their oxidation potential and Highest Occupied Molecular Orbital (HOMO) energy levels, can be systematically studied using techniques like cyclic voltammetry. beilstein-journals.orgacs.org

The electron-rich nature of the acridine system allows it to function as an electron donor in various contexts. beilstein-journals.org This property is particularly relevant in the development of materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.orgnih.gov In many OLED designs, a donor-acceptor architecture is employed to create efficient emitters. Acridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), serve as powerful electron-donating units in high-performance Thermally Activated Delayed Fluorescence (TADF) emitters. nih.gov

Research has shown that modifying the acridine donor with different substituents can modulate its electron-donating strength and, consequently, the properties of the resulting material. nih.govnih.gov For instance, introducing electron-donating groups can destabilize the HOMO energy level, while electron-withdrawing groups have the opposite effect. nih.govacs.org This tuning of electronic properties is crucial for optimizing the performance of electronic devices. Electrochemical investigations of acridine derivatives have also revealed their potential for degradation through side reactions within devices, highlighting the importance of understanding their electrochemical behavior for creating stable and efficient materials. worktribe.com

Table 2: Electrochemical Properties of Selected Acridine Derivatives

| Compound Family | Key Electrochemical Feature | Investigated Application | Analytical Technique |

|---|---|---|---|

| Tetrahydroacridine Derivatives | HOMO/LUMO energy levels estimated from oxidation potentials | Potential for organic electronics | Cyclic Voltammetry |

| Acridinedione Dyes | Irreversible oxidation | Mechanistic studies of electrochemical behavior | Cyclic Voltammetry, ESR Spin-Trapping |

| DMAC-TRZ Derivatives | Tunable HOMO energy levels based on substituents | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs | Cyclic Voltammetry |

| Acridone Derivatives | Electroactive, potential for side reactions | OLED emitters | Cyclic Voltammetry, Spectroelectrochemistry |

Potential in Organic Electronics and Optical Materials

The rigid, planar structure and inherent fluorescence of the acridine ring system form the basis for the potential application of this compound and its derivatives in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Acridine derivatives are known to be efficient fluorophores, and their emission properties can be tuned by the introduction of various substituents.

Research into acridine derivatives has shown their utility as both host and emitter materials in OLEDs. The carboxylic acid group at the 9-position of the acridine ring offers a convenient site for modification, allowing for the synthesis of a variety of ester and amide derivatives. These modifications can influence the photophysical properties of the molecule, such as its emission wavelength and quantum yield. For instance, a study on acridin-9-ylmethyl ester conjugates demonstrated that the emission properties are highly sensitive to the surrounding environment, including polarity and pH.

While specific data on the electroluminescent performance of this compound in OLEDs is not extensively documented in publicly available literature, the general properties of related acridine compounds suggest its potential. The methoxy (B1213986) group, being an electron-donating group, can enhance the fluorescence quantum yield and influence the charge-transporting properties of the molecule. This makes derivatives of this compound interesting candidates for further investigation as materials for OLEDs, potentially leading to devices with high efficiency and color purity.

The fluorescent nature of these compounds also makes them suitable for use as optical materials, such as in fluorescent probes and labels for biological imaging. The sensitivity of their emission to the local environment can be exploited for sensing applications.

Corrosion Inhibition Research

The presence of heteroatoms (nitrogen and oxygen) and the planar aromatic structure of this compound and its derivatives make them promising candidates for investigation as corrosion inhibitors. Organic molecules containing such features are known to adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process.

Studies on various acridine derivatives have demonstrated their effectiveness in protecting metals such as steel, aluminum, and copper in corrosive environments. The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, which can be either a physical (electrostatic) or chemical (covalent bonding) interaction. The formation of this protective film blocks the active sites for corrosion and reduces the rate of both anodic and cathodic reactions.

The presence of the methoxy (-OCH3) and carboxylic acid (-COOH) groups in this compound is expected to enhance its corrosion inhibition properties. The methoxy group is electron-donating, which can increase the electron density on the acridine ring system, facilitating stronger adsorption onto the metal surface. The carboxylic acid group can also participate in the adsorption process, either through the oxygen atoms or by forming salts with metal ions.

Research on related compounds provides insights into the potential performance of this compound. For example, studies on other heterocyclic compounds with methoxy substituents have shown that this group can improve the adsorption ability and, consequently, the inhibition efficiency. Similarly, research on carboxylic acids as corrosion inhibitors has shown that they can be highly effective, with their adsorption often following the Langmuir adsorption isotherm model. This model assumes the formation of a monolayer of inhibitor molecules on the metal surface.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.